Cas no 244221-04-3 (1-fluoro-4-(2-isocyanoethyl)benzene)
1-Fluoro-4-(2-isocyanoethyl)benzene is a fluorinated aromatic compound featuring an isocyanoethyl functional group. This structure combines the reactivity of an isocyanide with the electronic effects of a fluorine substituent, making it a versatile intermediate in organic synthesis. The isocyano group enables participation in multicomponent reactions, such as Ugi or Passerini reactions, while the fluorine atom can influence regioselectivity and stability in subsequent transformations. The compound is particularly valuable in medicinal chemistry and materials science for constructing complex molecular architectures. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in diverse synthetic applications. Proper handling is advised due to the potential toxicity of isocyanides.
244221-04-3 structure
Product Name:1-fluoro-4-(2-isocyanoethyl)benzene
CAS No:244221-04-3
MF:C9H8FN
MW:149.164925575256
CID:245855
PubChem ID:2759054
Update Time:2025-10-17
1-fluoro-4-(2-isocyanoethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-fluoro-4-(2-isocyanoethyl)-
- 1-Fluoro-4-(2-isocyanoethyl)benzene
- 1-FLUORO-4-(2-ISOCYANOETHYL)-BENZENE
- 4-FLUOROPHENETHYLISOCYANIDE
- 2-(4-Fluorophenyl)ethyl isocyanide
- Benzene, 1-fluoro-4-(2-isocyanoethyl)- (9CI)
- GS-0086
- 244221-04-3
- EN300-1868036
- DTXSID00374632
- SCHEMBL8200883
- AKOS006279415
- 1-Fluoro-4-(2-isocyanoethyl)benzene, AldrichCPR
- FT-0703161
- 1-fluoro-4-(2-isocyanoethyl)benzene
-
- MDL: MFCD02664673
- Inchi: 1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
- InChI Key: QPHTVJAWYCEJSG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC[N+]#[C-]
Computed Properties
- Exact Mass: 149.06414
- Monoisotopic Mass: 149.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 4.4A^2
Experimental Properties
- PSA: 4.36
- LogP: 1.51820
1-fluoro-4-(2-isocyanoethyl)benzene Pricemore >>
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| Enamine | EN300-1868036-0.05g |
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| Enamine | EN300-1868036-0.1g |
1-fluoro-4-(2-isocyanoethyl)benzene |
244221-04-3 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1868036-0.25g |
1-fluoro-4-(2-isocyanoethyl)benzene |
244221-04-3 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1868036-0.5g |
1-fluoro-4-(2-isocyanoethyl)benzene |
244221-04-3 | 0.5g |
$946.0 | 2023-09-18 |
1-fluoro-4-(2-isocyanoethyl)benzene Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:244221-04-3)1-fluoro-4-(2-isocyanoethyl)benzene
Order Number:A898357
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:02
Price ($):399.0
Email:sales@amadischem.com
1-fluoro-4-(2-isocyanoethyl)benzene Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:244221-04-3)1-fluoro-4-(2-isocyanoethyl)benzene
Purity:99%
Quantity:1g
Price ($):399.0